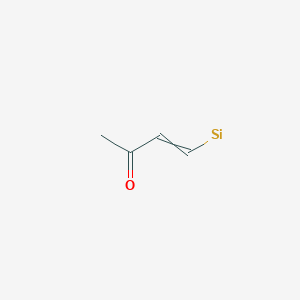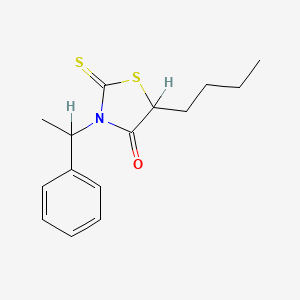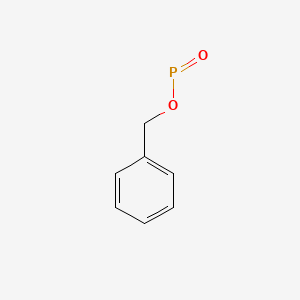
Phosphorosooxymethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorosooxymethylbenzene is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxymethyl group and a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Phosphorosooxymethylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
Phosphorosooxymethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorosooxymethylbenzoic acid.
Reduction: Reduction reactions can convert this compound to phosphorosooxymethylbenzyl alcohol.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
Oxidation: Phosphorosooxymethylbenzoic acid.
Reduction: Phosphorosooxymethylbenzyl alcohol.
Substitution: Various substituted derivatives of this compound, depending on the specific reaction.
科学研究应用
Phosphorosooxymethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which phosphorosooxymethylbenzene exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and functions.
相似化合物的比较
Phosphorosooxymethylbenzene can be compared with other organophosphorus compounds such as triphenylphosphine and phosphorosooxymethylphenol. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its specific functional groups and the resulting chemical properties.
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.
Phosphorosooxymethylphenol: Similar in structure but with different reactivity and applications.
This compound stands out due to its unique combination of a phosphorus atom, oxymethyl group, and benzene ring, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
18108-16-2 |
|---|---|
分子式 |
C7H7O2P |
分子量 |
154.10 g/mol |
IUPAC 名称 |
phosphorosooxymethylbenzene |
InChI |
InChI=1S/C7H7O2P/c8-10-9-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI 键 |
JRPGPMLROWPYLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COP=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


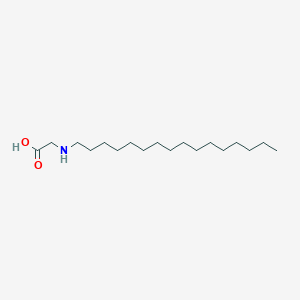
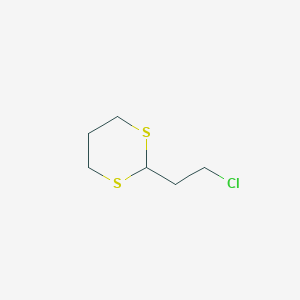

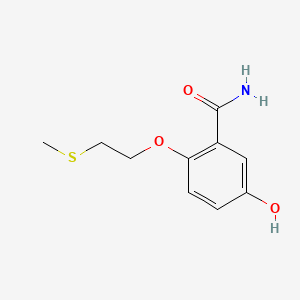
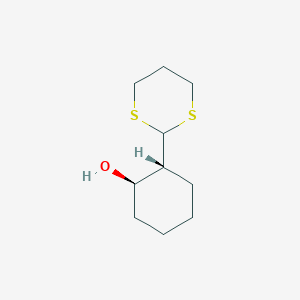
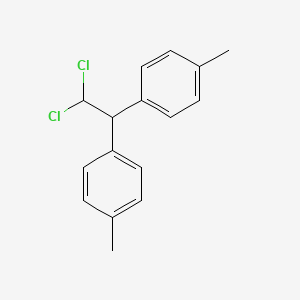
![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
![3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione](/img/structure/B14703031.png)
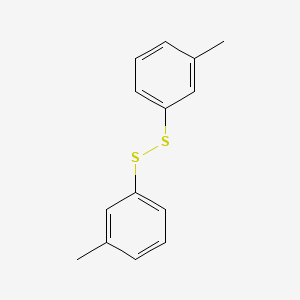
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
